molecular formula C6H3ClN2O3S B3379471 Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride CAS No. 160232-20-2

Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride

Cat. No.: B3379471
CAS No.: 160232-20-2
M. Wt: 218.62 g/mol
InChI Key: PHUOAMMQXPTECU-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride is an organic compound with the molecular formula C6H3ClN2O3S. It is a derivative of benzo[c][1,2,5]oxadiazole, featuring a sulfonyl chloride functional group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with benzo[c][1,2,5]oxadiazole.

    Sulfonation: The benzo[c][1,2,5]oxadiazole is sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

    Chlorination: The sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group into a sulfonyl chloride group.

Industrial Production Methods:

    Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity.

    Continuous Process: For large-scale production, continuous flow reactors may be used to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group.

    Reduction Reactions: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Catalysts: In some cases, catalysts like pyridine or triethylamine are used to facilitate the reactions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Chemistry:

    Synthesis of Heterocycles: Used as a building block in the synthesis of various heterocyclic compounds.

    Functional Group Transformation:

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes by modifying active site residues.

Medicine:

    Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.

    Diagnostic Tools: Used in the development of diagnostic reagents for detecting specific biomolecules.

Industry:

    Polymer Chemistry: Applied in the synthesis of sulfonated polymers with specific properties.

    Material Science: Used in the preparation of advanced materials with unique chemical and physical characteristics.

Mechanism of Action

The mechanism by which benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, it can modify amino acid residues in proteins, leading to changes in enzyme activity or protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

  • Benzo[c][1,2,5]oxadiazole-4-sulfonyl chloride
  • Benzo[c][1,2,5]oxadiazole-5-sulfonic acid
  • Benzo[c][1,2,5]oxadiazole-4-sulfonic acid

Comparison:

  • Reactivity: Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride is more reactive than its sulfonic acid counterparts due to the presence of the sulfonyl chloride group.
  • Applications: While all these compounds are used in synthetic chemistry, the sulfonyl chloride derivative is particularly valuable for its ability to introduce sulfonyl groups into a wide range of substrates.
  • Stability: The sulfonic acid derivatives are generally more stable and less reactive compared to the sulfonyl chloride derivative.

This compound stands out due to its high reactivity and versatility in chemical synthesis, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,1,3-benzoxadiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3S/c7-13(10,11)4-1-2-5-6(3-4)9-12-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUOAMMQXPTECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160232-20-2
Record name benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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